molecular formula C7H10ClFN2 B1412236 3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride CAS No. 1704069-63-5

3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride

Cat. No. B1412236
CAS RN: 1704069-63-5
M. Wt: 176.62 g/mol
InChI Key: XLWGWRYGYFFEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride, can be achieved through various methods . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of 3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride consists of a pyridine ring with a fluorine atom at the 3-position and a dimethylamine group at the 2-position .


Physical And Chemical Properties Analysis

3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is a solid compound. Further physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Nucleophilic Substitution Reactions

One key area of research involving 3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride relates to its role in nucleophilic substitution reactions. Rappoport and Ta-Shma (1971) explored the substitution of fluoro-ethylenes by substituted anilines, discussing the formation of zwitterions and the mechanisms of bond cleavage in these processes (Rappoport & Ta-Shma, 1971).

Synthesis of Derivatives

Anderson, Burks, and Harruna (1988) demonstrated the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, showcasing a method of generating valuable chemical compounds (Anderson, Burks, & Harruna, 1988).

Reactivity and Stability Studies

Martens and Hertog (2010) investigated the reactivity of various N-oxides, including 3-fluoropyridine-N-oxide, in different conditions, contributing to the understanding of the stability and reactivity of such compounds (Martens & Hertog, 2010).

Photocatalysis in Arylation

Xie, Rudolph, Rominger, and Hashmi (2017) presented a method for the mono- and di-multifluoroarylation of N-aryl amines, highlighting the significance of photocatalyzed functionalization in the arylation of unactivated C(sp3)-H bonds (Xie et al., 2017).

Fluorescent Derivatization of Amines

McChesney-Harris, Kakodakar, Bernstein, and Stobaugh (2013) focused on the design of fluorogenic reagents for the derivatization of primary and secondary amines, contributing to the development of sensitive detection methods for amines (McChesney-Harris et al., 2013).

Antibacterial Activity Studies

Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, and Matsumoto (1984) explored the synthesis and antibacterial activity of compounds related to 3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride, providing insights into potential applications in medicinal chemistry (Egawa et al., 1984).

Safety and Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-fluoro-N,N-dimethylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-10(2)7-6(8)4-3-5-9-7;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWGWRYGYFFEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.